2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C11H6F3IN2 and a molecular weight of 350.078 g/mol . This compound is characterized by the presence of iodine, phenyl, and trifluoromethyl groups attached to a pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine typically involves the use of halogenation and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl and trifluoromethyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts, with bases like potassium carbonate and solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target . The iodine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of iodine.
4-Phenyl-6-trifluoromethyl-2-aminopyrimidine: Contains an amino group instead of iodine.
Uniqueness
2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. The combination of the phenyl and trifluoromethyl groups also imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H6F3IN2 |
---|---|
Molecular Weight |
350.08 g/mol |
IUPAC Name |
2-iodo-4-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H6F3IN2/c12-11(13,14)9-6-8(16-10(15)17-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
IDHBFUTYROCXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
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